molecular formula C17H17BrN4O2S2 B2637107 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1206997-10-5

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2637107
CAS RN: 1206997-10-5
M. Wt: 453.37
InChI Key: SMOCSGMAVWWYQG-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17BrN4O2S2 and its molecular weight is 453.37. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds with similar thiazole and imidazole moieties, such as those synthesized by Ramalingam et al. (2019), have demonstrated significant antibacterial activity. These derivatives, including 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related structures, were found to exhibit notable antibacterial potency (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticancer Activities

The synthesis and biological evaluation of thiazole derivatives, such as those by Evren et al. (2019), underline the anticancer potential of these compounds. The study showcased specific derivatives displaying selective cytotoxicity against human lung adenocarcinoma cells, indicating the promising application of thiazole and imidazole derivatives in cancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Quantum Calculations and Theoretical Studies

The work by Fahim and Ismael (2019) on novel sulphonamide derivatives, incorporating thiazole and imidazole rings, highlights the integration of computational chemistry in evaluating the reactivity and potential biological activities of such compounds. Their study extends the understanding of how these derivatives interact at the molecular level, offering insights into designing more effective therapeutic agents (Fahim & Ismael, 2019).

Synthesis and Drug Development

Research into the synthesis of derivatives with thiazole and imidazole rings, as conducted by Duran and Demirayak (2012), not only expands the chemical repertoire of potential therapeutic agents but also explores their anticancer activities. Such studies are crucial in the early stages of drug development, where the efficacy and selectivity of compounds against cancer cell lines are determined (Duran & Demirayak, 2012).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O2S2/c1-24-8-7-22-14(12-2-4-13(18)5-3-12)10-20-17(22)26-11-15(23)21-16-19-6-9-25-16/h2-6,9-10H,7-8,11H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOCSGMAVWWYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

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